molecular formula C15H21Br2NO B6063021 N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide

N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide

Cat. No. B6063021
M. Wt: 391.14 g/mol
InChI Key: UTVOWEVKRHDSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide, also known as ADBAC, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. ADBAC belongs to the class of quaternary ammonium compounds and is widely used as a disinfectant, preservative, and surfactant in various industries. In

Mechanism of Action

The mechanism of action of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide involves the disruption of the cell membrane of microorganisms, leading to their death. N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide is a cationic surfactant that interacts with the negatively charged cell membrane of microorganisms, causing the membrane to become destabilized. This results in the leakage of intracellular components and eventual cell death.
Biochemical and Physiological Effects
N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has been shown to have low toxicity in mammals and is generally considered safe for use. However, prolonged or high exposure to N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide can cause skin irritation, respiratory problems, and other adverse effects. N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has also been shown to have a negative impact on aquatic life and the environment.

Advantages and Limitations for Lab Experiments

N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide is a widely available and affordable chemical compound that can be easily synthesized in the laboratory. N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has a broad spectrum of antimicrobial activity and can be used to disinfect a variety of surfaces and materials. However, N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has limitations for lab experiments as its antimicrobial activity can be affected by various factors such as pH, temperature, and organic matter.

Future Directions

There are several potential future directions for the research and development of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide. One area of focus is the development of more effective and targeted antimicrobial agents based on the structure and mechanism of action of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide. Another area of interest is the investigation of the potential antiviral and anticancer properties of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide. Additionally, there is a need for further research on the environmental impact of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide and the development of more sustainable and eco-friendly alternatives.

Synthesis Methods

The synthesis of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide involves the reaction of adamantylbromide with 1-methylcyclopropanecarboxylic acid in the presence of a base such as potassium carbonate. The reaction mixture is then treated with hydrobromic acid to obtain N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide as a white crystalline solid with a high yield.

Scientific Research Applications

N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has been extensively studied for its antimicrobial properties and has been used as a disinfectant in various industries such as food processing, healthcare, and agriculture. N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide is also used as a preservative in personal care products and as a surfactant in the textile industry. In addition to its industrial applications, N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has potential applications in the field of medicine as an antiviral and anticancer agent.

properties

IUPAC Name

N-(1-adamantyl)-2,2-dibromo-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Br2NO/c1-13(8-15(13,16)17)12(19)18-14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVOWEVKRHDSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dibromo-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide

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